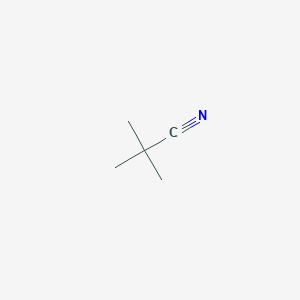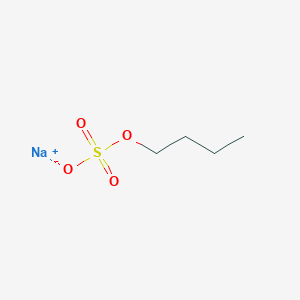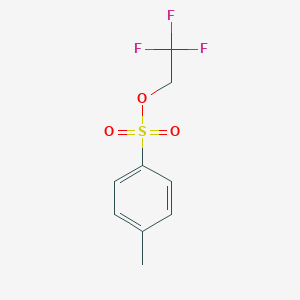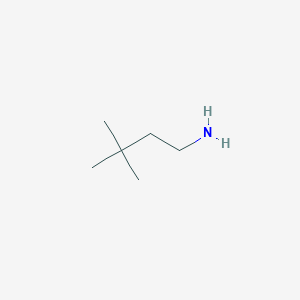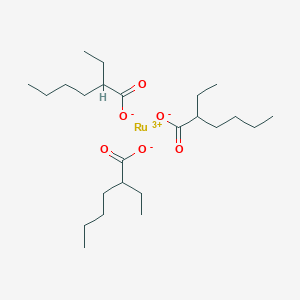
Ruthenium 2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium 2-ethylhexanoate is a chemical compound that has been extensively studied in the field of chemistry due to its unique properties and potential applications. This compound is also known as Ru(EH)4, and it is a type of organometallic compound that contains ruthenium, a transition metal, and 2-ethylhexanoate, an organic acid. In
Wirkmechanismus
The mechanism of action of Ruthenium 2-ethylhexanoate is complex and depends on the specific application. In general, it acts as a catalyst by providing a site for the reaction to occur and lowering the activation energy required for the reaction to proceed. In the case of olefin metathesis, Ruthenium 2-ethylhexanoate acts as a catalyst by breaking the double bond in the olefin and allowing it to react with another olefin to form a new compound. In the case of organic solar cells, Ruthenium 2-ethylhexanoate acts as a sensitizer by absorbing light and transferring the energy to the surrounding molecules, which then undergo a series of chemical reactions to produce electricity.
Biochemische Und Physiologische Effekte
Ruthenium 2-ethylhexanoate has not been extensively studied for its biochemical and physiological effects, as it is primarily used in laboratory settings. However, it has been shown to be relatively non-toxic and stable under normal laboratory conditions. It is important to note that Ruthenium 2-ethylhexanoate should be handled with care, as it can be hazardous if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ruthenium 2-ethylhexanoate in laboratory experiments is its versatility as a catalyst. It can be used in a wide range of chemical reactions and can be easily synthesized using the standard synthesis method. However, one of the main limitations of using Ruthenium 2-ethylhexanoate is its cost, as it can be relatively expensive compared to other catalysts. In addition, it may not be suitable for certain applications where a more specific catalyst is required.
Zukünftige Richtungen
There are several future directions for the study of Ruthenium 2-ethylhexanoate. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of Ruthenium 2-ethylhexanoate in biological systems, where it may have potential applications as an anticancer agent or as a tool for studying biological processes. Finally, there is potential for the development of new applications for Ruthenium 2-ethylhexanoate in areas such as materials science and renewable energy. Overall, Ruthenium 2-ethylhexanoate is a promising compound that has potential applications in a wide range of fields and is likely to continue to be an important area of research in the future.
Synthesemethoden
The synthesis method for Ruthenium 2-ethylhexanoate involves the reaction of ruthenium trichloride with 2-ethylhexanoic acid in the presence of a reducing agent such as sodium borohydride. The reaction produces a dark brown solution, which is then purified by distillation to obtain the final product. This synthesis method has been widely used in the laboratory to produce high-quality Ruthenium 2-ethylhexanoate for research purposes.
Wissenschaftliche Forschungsanwendungen
Ruthenium 2-ethylhexanoate has been extensively studied in the field of chemistry due to its unique properties and potential applications. It has been used as a catalyst in various chemical reactions, including olefin metathesis, hydrogenation, and oxidation reactions. It has also been used as a precursor for the synthesis of other ruthenium-containing compounds, such as Ru(II) complexes with N-heterocyclic carbene ligands. In addition, Ruthenium 2-ethylhexanoate has been studied for its potential applications in organic solar cells, where it has been used as a sensitizer for the absorption of light.
Eigenschaften
CAS-Nummer |
130570-72-8 |
|---|---|
Produktname |
Ruthenium 2-ethylhexanoate |
Molekularformel |
C24H45O6Ru |
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
2-ethylhexanoate;ruthenium(3+) |
InChI |
InChI=1S/3C8H16O2.Ru/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
InChI-Schlüssel |
GTOFXGPXYNYBEC-UHFFFAOYSA-K |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ru+3] |
Kanonische SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ru+3] |
Andere CAS-Nummern |
67816-05-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



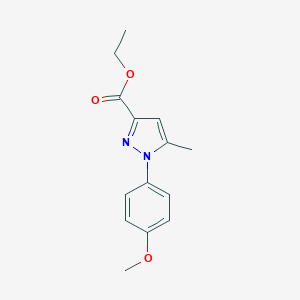
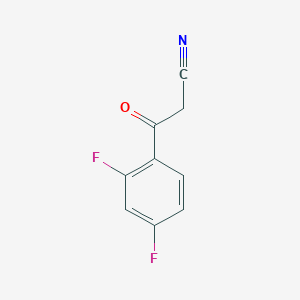
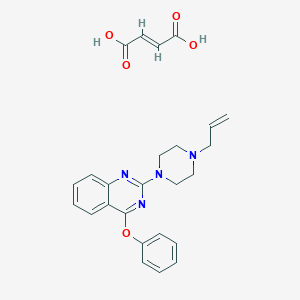
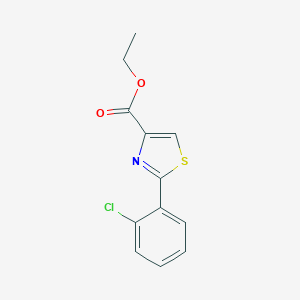
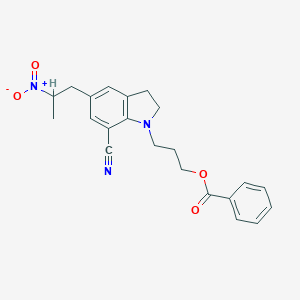
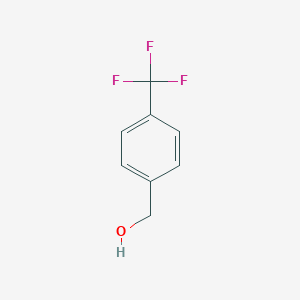
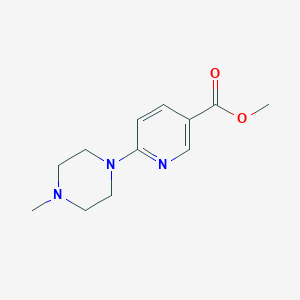
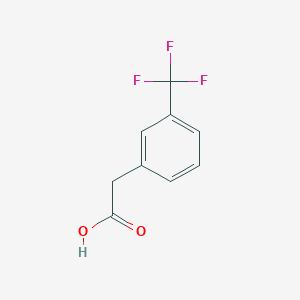
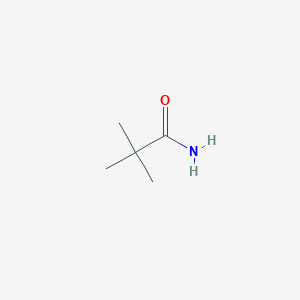
![7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole](/img/structure/B147660.png)
